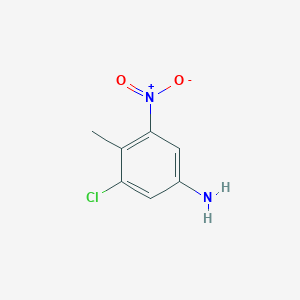

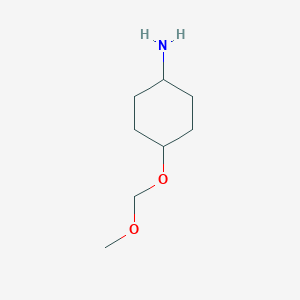

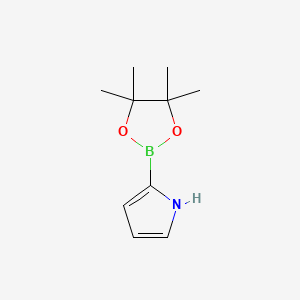

![molecular formula C7H4ClNO B1359311 7-Chlorobenzo[d]oxazole CAS No. 1243378-99-5](/img/structure/B1359311.png)

7-Chlorobenzo[d]oxazole

Overview

Description

7-Chlorobenzo[d]oxazole is a type of oxazole, which is an important heterocyclic nucleus. Oxazoles are known for their wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Scientific Research Applications

Photocleavable Protecting Groups

7-Chlorobenzo[d]oxazole and its derivatives, like oxobenzopyrano[6,7-d]oxazoles, have been studied for their application as photocleavable protecting groups for carboxylic acids. This involves the synthesis of model alanine and β-alanine ester conjugates, with studies revealing the quantitative release of amino acids upon irradiation at different wavelengths (Gonçalves, Costa, & Soares, 2010).

Oxazole in Medicinal Chemistry

Oxazole derivatives, including 7-Chlorobenzo[d]oxazole, have seen increased use as intermediates in the synthesis of new chemical entities in medicinal chemistry. They possess a wide spectrum of biological activities, making them valuable for various medical applications (Kakkar & Narasimhan, 2019).

Drug Discovery and Synthesis

Oxazole, including 7-Chlorobenzo[d]oxazole, is a critical structural motif in drug discovery due to its diverse biological functions. The development of metal-free reactions for synthesizing these heterocycles is significant, considering the toxicity and cost of transition-metal-catalyzed reactions (Ibrar et al., 2016).

Optical and Electrochemical Properties

The incorporation of oxazole units, such as 7-Chlorobenzo[d]oxazole, in π-conjugated polymers has been explored for their optical and electrochemical properties. These polymers have been found to be photoluminescent and electrochemically active, with potential applications in materials science (Yamamoto, Namekawa, Yamaguchi, & Koizumi, 2007).

Anticancer Agents

Oxazole-based compounds, like 7-Chlorobenzo[d]oxazole, have been identified as significant targets for anti-cancer research. Their ability to interact with various enzymes and receptors makes them promising candidates for new drug discoveries (Chiacchio et al., 2020).

Kinetics of Photo-Oxidation

The reaction of oxazole and its derivatives, including 7-Chlorobenzo[d]oxazole, with singlet oxygen has been studied to understand their unique physicochemical properties. This research is crucial in the context of their roles in heterocycle chemistry and medicinal species (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Mechanism of Action

Target of Action

7-Chlorobenzo[d]oxazole, like other benzoxazole derivatives, has been found to exhibit a wide spectrum of pharmacological activities . The primary targets of this compound are often microbial cells and cancer cells . In the context of antimicrobial activity, it targets Gram-positive and Gram-negative bacteria, as well as fungal strains . For anticancer activity, it has been shown to target human colorectal carcinoma (HCT116) cancer cell line .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a way that inhibits the growth of the targeted cells . In the case of antimicrobial activity, they disrupt essential processes in the microbial cells, leading to their death . In the context of anticancer activity, they inhibit the proliferation of cancer cells .

Biochemical Pathways

Benzoxazole derivatives are known to interfere with various biochemical pathways in their target cells . This interference disrupts the normal functioning of these cells, leading to their death .

Result of Action

The result of the action of 7-Chlorobenzo[d]oxazole is the inhibition of the growth of its target cells . In the context of antimicrobial activity, it leads to the death of the targeted microbial cells . In the case of anticancer activity, it inhibits the proliferation of cancer cells .

properties

IUPAC Name |

7-chloro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSFPLMLEMCOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631209 | |

| Record name | 7-Chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chlorobenzo[d]oxazole | |

CAS RN |

1243378-99-5 | |

| Record name | 7-Chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

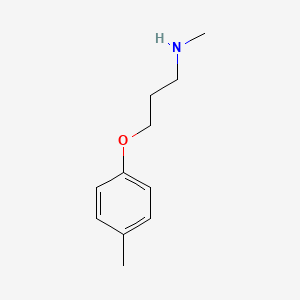

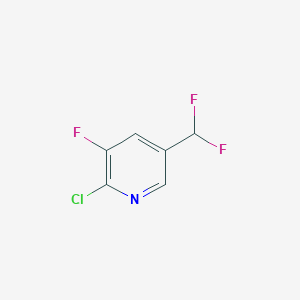

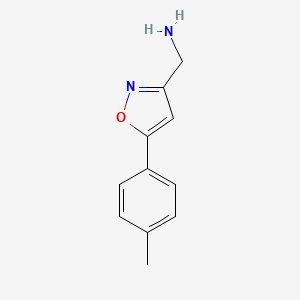

![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)

![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)